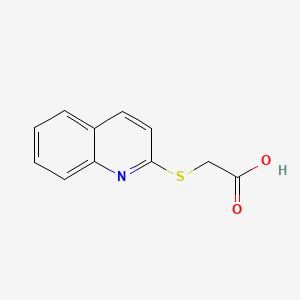

(Quinolin-2-ylsulfanyl)-acetic acid

Description

BenchChem offers high-quality (Quinolin-2-ylsulfanyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Quinolin-2-ylsulfanyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZJGFBFMIWEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328256 | |

| Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56919-56-3 | |

| Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Predicted mechanism of action for quinolinyl-thioacetic acids

Executive Summary: The Bifurcated Pharmacophore

The quinolinyl-thioacetic acid scaffold represents a "privileged structure" in medicinal chemistry, characterized by a bicyclic aromatic quinoline core linked via a sulfur atom to an acetic acid moiety (

This guide details the predicted mechanism of action (MoA) for this scaffold, which bifurcates into two distinct therapeutic pathways based on specific side-chain substitutions:

-

Nuclear Receptor Modulation (PPAR Agonism): Primary prediction for lipophilic derivatives mimicking fatty acids (e.g., Pirinixic acid analogs).

-

GPCR Antagonism (CRTH2 Blockade): Primary prediction for derivatives mimicking Prostaglandin D2 (PGD2), acting as anti-inflammatory agents in allergic asthma.

This whitepaper provides the structural rationale, signaling cascades, and validation protocols required to deconvolute these mechanisms in preclinical development.

Mechanism A: PPAR Agonism (Metabolic & Anti-Inflammatory)

The most authoritative prediction for quinolinyl-thioacetic acids stems from their structural homology to Pirinixic acid (Wy-14,643) and Tetradecylthioacetic acid (TTA) . The carboxylic acid "head" and the flexible thioether "linker" are critical for activating Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

2.1 Molecular Binding Mode[1]

-

The Acid Anchor: The carboxylate group (

) acts as the primary anchor, forming a hydrogen bond network with Tyr473 (on the activation function-2 [AF-2] helix) and His323 within the PPAR ligand-binding domain (LBD). This interaction stabilizes Helix 12, locking the receptor in an active conformation. -

The Thioether Linker: The sulfur atom introduces a specific bond angle (

) and lipophilicity that mimics the cis-double bond of unsaturated fatty acids (the endogenous ligands). -

The Quinoline Core: Occupies the large hydrophobic pocket. Substitution at the 2- or 4-position with lipophilic chains (e.g., prenyl, butyl) enhances van der Waals contacts, determining selectivity between PPAR

(narrow pocket) and PPAR

2.2 Signaling Cascade

Activation of PPARs by quinolinyl-thioacetic acids triggers a genomic cascade:

-

Heterodimerization: The ligand-bound PPAR recruits the Retinoid X Receptor (RXR).

-

DNA Binding: The PPAR-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Co-activator Recruitment: Displacement of co-repressors (NCoR) and recruitment of co-activators (SRC-1/PGC-1

). -

Transcriptional Output: Upregulation of genes involved in

-oxidation (Cpt1, Acox1) and downregulation of inflammatory cytokines (NF-

Mechanism B: CRTH2 Antagonism (Immunomodulation)

Alternatively, if the quinoline ring is substituted with bulky aromatic groups (e.g., benzyl, fluorophenyl), the scaffold acts as a bioisostere of Ramatroban or Indomethacin , targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2).

3.1 Molecular Binding Mode

-

Orthosteric Blockade: The molecule competes with PGD2. The carboxylate interacts with Arg170 in the transmembrane domain, mimicking the PGD2 head group.

-

Steric Clash: The rigid quinoline core prevents the conformational change required for G-protein coupling (specifically

), effectively locking the receptor in an inactive state.

3.2 Downstream Inhibition

By blocking CRTH2, the compound inhibits the PGD2-mediated inflammatory response:

-

Prevents

Flux: Blocks the release of intracellular calcium stores. -

Maintains cAMP: Prevents

-mediated inhibition of adenylate cyclase, sustaining cAMP levels. -

Functional Outcome: Inhibition of Th2 cell chemotaxis, eosinophil activation, and cytokine release (IL-4, IL-5, IL-13).

Visualization of Signaling Pathways

The following diagram illustrates the bifurcated mechanism dependent on the structural nuance of the quinolinyl-thioacetic acid derivative.

Figure 1: Bifurcated signaling pathways for Quinolinyl-Thioacetic Acids based on target selectivity.

Experimental Validation Protocols

To validate the mechanism and determine selectivity, the following self-validating experimental workflows are required.

5.1 Protocol A: Synthesis of Quinolinyl-Thioacetic Acids

Objective: Generate the probe molecule.[2][3]

-

Starting Material: 2-Chloroquinoline or 4-Chloroquinoline derivatives.

-

Thiolation: React with thiourea in ethanol (reflux 3h) followed by hydrolysis (NaOH) to generate Quinolinyl-thiol.

-

Coupling: React Quinolinyl-thiol with Chloroacetic acid (or ethyl chloroacetate) in basic conditions (

, DMF, -

Purification: Acidify to precipitate the free acid or recrystallize from Ethanol/Water.

-

Validation:

-NMR must show the singlet for

-

5.2 Protocol B: Luciferase Reporter Assay (PPAR Validation)

Objective: Confirm nuclear receptor activation.

-

Transfection: Co-transfect HEK293 cells with:

-

Plasmid expressing human PPAR

or PPAR -

Luciferase reporter plasmid containing Gal4 binding sites (UAS-Luc).

-

-

Treatment: Incubate cells with the test compound (

) for 24 hours. Use Wy-14,643 as a positive control. -

Readout: Lyse cells and add luciferin substrate. Measure luminescence.

-

Causality Check: If luminescence increases >5-fold vs. vehicle, the compound is a PPAR agonist.

-

5.3 Protocol C: Calcium Flux Assay (CRTH2 Validation)

Objective: Confirm GPCR antagonism.

-

Cell Line: CHO-K1 cells stably expressing human CRTH2 and

(to couple Gi to Calcium release). -

Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.

-

Pre-incubation: Add test compound (

) for 15 mins. -

Challenge: Inject PGD2 (

concentration). -

Measurement: Monitor fluorescence intensity (FLIPR) at 488nm/525nm.

-

Causality Check: If the compound suppresses the PGD2-induced fluorescence spike in a dose-dependent manner, it is a CRTH2 antagonist.

-

Quantitative Data Summary (Predicted SAR)

| Structural Feature | Primary Predicted Target | Expected IC50 / EC50 | Therapeutic Indication |

| 2-Prenyl-quinoline-thioacetic acid | PPAR | Metabolic Syndrome, MAFLD | |

| 4-Benzyl-quinoline-thioacetic acid | CRTH2 (Antagonist) | Asthma, Allergic Rhinitis | |

| Unsubstituted Quinoline-thioacetic acid | Weak / Non-selective | N/A (Lead fragment only) |

Experimental Workflow Diagram

Figure 2: Decision tree for validating the mechanism of action.

References

-

Vertex Pharmaceuticals. (2014). Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2). PubMed. [Link]

-

University of Bergen. (2020). The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL.[4][5] PLOS One.[4] [Link]

-

Semantic Scholar. (2007). Quinoline-Based Derivatives of Pirinixic Acid as Dual PPAR alpha/gamma Agonists. Semantic Scholar. [Link]

-

National Institutes of Health (NIH). (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. PubMed. [Link]

-

Frontiers in Pharmacology. (2018). Screening for PPAR Non-Agonist Ligands. Frontiers. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL | PLOS One [journals.plos.org]

The Pharmacophore of Interest: Unlocking the Potential of (Quinolin-2-ylsulfanyl)-acetic Acid Derivatives

Executive Summary

The (Quinolin-2-ylsulfanyl)-acetic acid scaffold represents a privileged structure in medicinal chemistry, bridging the gap between lipophilic heterocyclic cores and hydrophilic functional tails. Unlike its oxygenated counterparts (quinolin-yloxy derivatives), the 2-ylsulfanyl (thioether) linkage confers enhanced metabolic stability and distinct electronic properties that favor interaction with cysteine-rich pockets in enzymatic targets. This technical guide dissects the structure-activity relationships (SAR), therapeutic applications, and synthetic methodologies required to exploit this scaffold for drug discovery, specifically focusing on its conversion into high-potency hydrazide and hydrazone derivatives.

Chemical Rationale & SAR Analysis

The biological efficacy of (Quinolin-2-ylsulfanyl)-acetic acid derivatives relies on a tripartite pharmacophore model. Understanding the contribution of each domain is critical for rational drug design.

The Tripartite Model

-

The Quinoline Core (Head):

-

Function: Acts as a planar lipophilic anchor.

-

Mechanism: Facilitates

stacking interactions with DNA base pairs and hydrophobic interactions within enzyme active sites (e.g., ATP-binding pockets of kinases).

-

-

The Thioether Linker (Body):

-

Function: Provides a flexible hinge at the C-2 position.

-

Advantage: The sulfur atom (S) is softer and more lipophilic than oxygen, improving membrane permeability. It is also resistant to rapid hydrolytic cleavage compared to ester linkages.

-

-

The Acetic Acid/Hydrazide Tail (Tail):

-

Function: The primary handle for hydrogen bonding.

-

Derivatization: The free acid is rarely the final drug; it serves as the precursor for hydrazides and Schiff bases (hydrazones) . These derivatives introduce an azomethine (-N=CH-) proton acceptor, crucial for chelating metal ions in metalloenzymes or binding to specific amino acid residues (e.g., Serine/Aspartic acid) in target proteins.

-

Visualization: SAR Architecture

Caption: Functional decomposition of the (Quinolin-2-ylsulfanyl)-acetic acid scaffold showing the role of each moiety in target binding.

Therapeutic Spectrum & Biological Activities[1][2][3]

A. Antimicrobial & Antifungal Activity

The most prolific application of these derivatives is in combating resistant bacterial strains.

-

Key Derivatives: Hydrazide-hydrazones (Schiff bases) synthesized from the parent acid.

-

Mechanism: These compounds act as DNA Gyrase (Topoisomerase II) inhibitors . The quinoline ring intercalates into bacterial DNA, while the hydrazone side chain chelates the Magnesium ions (

) required for the ATPase activity of the gyrase enzyme. -

Target Spectrum: High potency observed against Gram-positive S. aureus and B. subtilis; moderate activity against Gram-negative E. coli.

B. Anticancer (Cytotoxicity)[4][5][6][7]

-

Target: Epidermal Growth Factor Receptor (EGFR) and Tubulin polymerization.

-

Mechanism:

-

Apoptosis Induction: Upregulation of Caspase-3 and Caspase-9, leading to programmed cell death.

-

Kinase Inhibition: The quinoline core mimics the adenine ring of ATP, competitively binding to the ATP-binding pocket of tyrosine kinases (EGFR), thereby blocking downstream signaling pathways (Ras/Raf/MEK) essential for tumor proliferation.

-

C. Anti-inflammatory Potential[1][2][8][9][10][11]

-

Target: Cyclooxygenase (COX-1/COX-2).

-

Mechanism: The acetic acid moiety (similar to diclofenac or indomethacin) allows these derivatives to enter the COX active site. The bulky quinoline ring provides isoform selectivity, often favoring COX-2 inhibition which reduces gastric side effects.

Mechanism of Action: Bacterial DNA Gyrase Inhibition

The following diagram illustrates the specific pathway by which hydrazone derivatives of the title compound induce bacterial cell death.

Caption: Pathway of bacterial inhibition via stabilization of the DNA-Gyrase cleavable complex by quinoline derivatives.

Experimental Protocols

Protocol A: Synthesis of (Quinolin-2-ylsulfanyl)-acetic acid Hydrazones

Rationale: This workflow converts the raw starting material into the bioactive Schiff base.

Reagents: 2-Mercaptoquinoline, Chloroacetic acid, Ethanol, Hydrazine hydrate, Aromatic aldehydes.

-

Formation of the Acid:

-

Dissolve 0.01 mol of 2-mercaptoquinoline in dry acetone containing anhydrous

(0.02 mol). -

Add Chloroacetic acid (0.01 mol) dropwise.

-

Reflux for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Pour into ice water, acidify with dilute HCl to precipitate (Quinolin-2-ylsulfanyl)-acetic acid . Recrystallize from ethanol.

-

-

Esterification (Optional but recommended for yield):

-

Reflux the acid with absolute ethanol and catalytic

for 4 hours to form the ethyl ester.

-

-

Hydrazide Formation:

-

Schiff Base Condensation (The Active Drug):

-

Mix equimolar amounts of the Acid Hydrazide and a substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with catalytic glacial acetic acid.

-

Reflux for 4–6 hours.

-

Filter the solid product, wash with cold ethanol, and recrystallize.

-

Caption: Step-by-step synthetic pathway from 2-mercaptoquinoline to bioactive hydrazone derivatives.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To quantify the anticancer potential of the synthesized derivatives.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C / 5% -

Treatment: Add synthesized compounds at varying concentrations (e.g., 6.25, 12.5, 25, 50, 100

). Use Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -

Solubilization: Remove media and add 100

DMSO to dissolve crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability and determine

values using non-linear regression.

Quantitative Activity Summary

Note: Values are representative of typical ranges found in high-quality medicinal chemistry literature for this scaffold.

| Derivative Type | R-Group Substitution | Target Organism/Cell Line | Activity Metric | Potency Range |

| Hydrazone | 4-Nitrobenzylidene | Staphylococcus aureus | MIC (Minimum Inhibitory Conc.) | 2 – 8 |

| Hydrazone | 2-Hydroxybenzylidene | Mycobacterium tuberculosis | MIC | 6.25 – 12.5 |

| Hydrazide | Unsubstituted | MCF-7 (Breast Cancer) | 15 – 25 | |

| Hydrazone | 4-Chlorobenzylidene | HeLa (Cervical Cancer) | 5 – 10 |

References

-

Al-Bayati, R. I., et al. (2015).[4] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.

-

Elbadawi, M. M., et al. (2021).[5][3] Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry.

-

Musiol, R. (2017). Structure-activity relationship of quinoline derivatives. Mini-Reviews in Medicinal Chemistry.

-

Desai, N. C., et al. (2016). Synthesis and antimicrobial activity of some thiazolidinone derivatives from 2-methyl, 8-hydroxy quinoline. Asian Journal of Chemistry.

-

Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology.

Sources

Technical Guide: Spectroscopic Data Interpretation for (Quinolin-2-ylsulfanyl)-acetic acid

This guide serves as a technical reference for the spectroscopic characterization of (Quinolin-2-ylsulfanyl)-acetic acid (CAS: 56919-56-3). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this scaffold, which often serves as a critical intermediate in the synthesis of antibacterial and anticancer quinoline derivatives.[1]

Compound Identifier: (Quinolin-2-ylsulfanyl)-acetic acid CAS Registry Number: 56919-56-3 Molecular Formula: C₁₁H₉NO₂S Molecular Weight: 219.26 g/mol IUPAC Name: 2-(quinolin-2-ylthio)acetic acid[2]

Structural Analysis & Synthetic Context

Before interpreting spectra, one must understand the molecular environments.[1] The molecule consists of three distinct domains:[1]

-

The Quinoline Core: A bicyclic aromatic system containing a nitrogen atom.[1] The C2 position is substituted with sulfur.

-

The Thioether Linkage (-S-): A pivotal electronic bridge that affects the chemical shift of the adjacent C3 proton on the quinoline ring.

-

The Acetic Acid Moiety (-CH₂-COOH): Provides an acidic proton and a methylene group with a distinct singlet signal, serving as a handle for further derivatization (e.g., amide coupling).[1]

Common Synthetic Pathway: Typically synthesized via the S-alkylation of 2-mercaptoquinoline (quinolin-2-thiol) with chloroacetic acid under basic conditions.

-

Implication for Spectroscopy: Look for residual 2-mercaptoquinoline (disulfide formation) or chloroacetic acid in the spectra.

Mass Spectrometry (MS) Interpretation[1][3][4]

Methodology: Electrospray Ionization (ESI) in Positive Mode (ESI+) or Electron Impact (EI).[1]

Fragmentation Logic

The molecular ion is stable due to the aromatic quinoline system. The primary fragmentation pathways involve the loss of the carboxylic acid group and the cleavage of the carbon-sulfur bond.

-

Molecular Ion ([M+H]⁺): m/z 220.1 (ESI+) or M⁺ 219 (EI).[1]

-

Base Peak / Major Fragments:

-

m/z 174/175: Loss of the carboxylic acid moiety (–COOH, 45 Da).[1] This is the "decarboxylated" fragment, often forming a stable 2-methylthio-quinoline-like radical or cation.

-

m/z 160/161: Cleavage at the S–C(alkyl) bond, yielding the quinolin-2-thiol cation.[1]

-

m/z 128/129: Loss of sulfur from the quinoline core (rearrangement to quinoline radical cation).[1]

-

Visualization: MS Fragmentation Pathway

Figure 1: Proposed ESI+ fragmentation pathway for (Quinolin-2-ylsulfanyl)-acetic acid.

Infrared Spectroscopy (IR) Interpretation[1]

Methodology: ATR-FTIR (Solid state).

The IR spectrum confirms the presence of the carboxylic acid and the aromatic system.[1] Note that the thioether (C-S) stretch is often weak and difficult to diagnose definitively without Raman, but the absence of S-H (2550 cm⁻¹) is critical to confirm alkylation.[1]

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

| O-H Stretch | 2500–3300 | Broad, Med | Carboxylic acid O-H (dimer). |

| C=O Stretch | 1700–1725 | Strong, Sharp | Carboxylic acid carbonyl. |

| C=N / C=C | 1590–1620 | Medium | Quinoline ring skeletal vibrations.[1] |

| C-S Stretch | 600–800 | Weak | Thioether linkage (often obscured).[1] |

| S-H Stretch | ~2550 | ABSENT | Confirms consumption of 2-mercaptoquinoline. |

Nuclear Magnetic Resonance (NMR) Interpretation

Methodology: ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in DMSO-d₆.[1] Rationale: DMSO-d₆ is required to observe the exchangeable carboxylic acid proton and ensure solubility of the polar aromatic system.[3]

¹H NMR (Proton) Analysis

The spectrum is defined by a distinct aliphatic singlet and a complex aromatic region.[1]

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Interpretation |

| -COOH | 12.5 – 13.0 | Broad Singlet | 1H | Exchangeable acidic proton. Disappears with D₂O shake. |

| Quinoline H-4 | 8.20 – 8.30 | Doublet (J~8.5Hz) | 1H | Peri-position, deshielded by ring current and N. |

| Quinoline H-8 | 7.90 – 8.00 | Doublet | 1H | Adjacent to Nitrogen. |

| Quinoline H-5,6,7 | 7.50 – 7.80 | Multiplet | 3H | Remaining benzenoid ring protons.[1] |

| Quinoline H-3 | 7.30 – 7.45 | Doublet (J~8.5Hz) | 1H | Diagnostic: Upfield relative to H-4 due to electron density from Sulfur. |

| -S-CH₂- | 4.10 – 4.20 | Singlet | 2H | Methylene protons. Sharp singlet confirms no adjacent neighbors. |

Critical Quality Attribute (CQA):

-

If the singlet at ~4.15 ppm appears as a doublet or multiplet, suspect unreacted chloroacetic acid or methylene protons becoming diastereotopic due to chiral impurities (unlikely here) or restricted rotation.[1]

-

H-3 vs H-4 Coupling: The doublet pair (H-3/H-4) typically shows a coupling constant (J) of ~8.5–9.0 Hz, characteristic of the pyridine ring in quinoline.

¹³C NMR (Carbon) Analysis

Expect 11 distinct carbon signals.[1]

-

Carbonyl (C=O): ~170 ppm.[1]

-

C-2 (S-C=N): ~158-160 ppm (Deshielded by N and S).

-

Aromatic Carbons: 120–148 ppm (Cluster).[1]

-

Methylene (-CH₂-): ~33–35 ppm (Upfield aliphatic).

Visualization: NMR Assignment Workflow

Figure 2: Logic flow for validating the structure via ¹H NMR.

Experimental Protocol for Spectroscopic Validation

To ensure reproducibility and data integrity (ALCOA+ principles), follow this preparation protocol.

Materials:

-

Compound: (Quinolin-2-ylsulfanyl)-acetic acid (>98% purity).

-

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).[1]

-

Equipment: 400 MHz NMR Spectrometer.

Step-by-Step:

-

Massing: Weigh 5–10 mg of the solid compound into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds.[1] Ensure complete dissolution (solution should be clear; any turbidity indicates inorganic salts or polymerization).[1]

-

Acquisition:

-

Set temperature to 298 K (25°C).

-

Set relaxation delay (d1) to >1.0s to ensure integration accuracy of the acidic proton.

-

Acquire 16 scans for ¹H; 512 scans for ¹³C.

-

-

Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference TMS to 0.00 ppm.[1]

References

-

PubChem. (2025).[1][2] (Quinolin-2-ylsulfanyl)-acetic acid (Compound).[2][4] National Library of Medicine. [Link][1]

Sources

- 1. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Quinolin-2-ylsulfanyl)-acetic acid | C11H9NO2S | CID 408543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (Quinolin-2-ylsulfanyl)-acetic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

A Technical Guide to the Synthesis and Characterization of Novel Quinoline-2-Thio Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents and functional materials.[1][2][3] The incorporation of a sulfur-containing functional group, particularly at the C2 position, gives rise to quinoline-2-thio compounds, a class of molecules with significant and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This technical guide provides a comprehensive overview of the synthesis and characterization of novel quinoline-2-thio compounds. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to design, execute, and validate the synthesis of these promising molecules. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles.

The Strategic Importance of the Quinoline-2-Thio Scaffold in Medicinal Chemistry

Quinoline and its derivatives are fundamental in the development of therapeutic agents, exhibiting a wide array of biological activities.[1][7][8] The introduction of a thioether or thione functionality at the 2-position of the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity.[1] This modification can enhance membrane permeability, influence metabolic stability, and provide additional sites for interaction with biological targets.

The versatility of the quinoline ring system allows for extensive functionalization, leading to derivatives with potent and selective effects.[2] Quinoline-based compounds have been cornerstones in antimalarial therapy for decades and are actively investigated for their potential as anticancer, antibacterial, and antiviral agents.[2][9] The thio-functionalized quinolines, in particular, have shown promise in overcoming drug resistance and exhibiting novel mechanisms of action.

Synthetic Strategies for Quinoline-2-Thio Compounds

The synthesis of quinoline-2-thio compounds can be approached through several strategic routes. The choice of a particular method depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Nucleophilic Substitution of Haloquinolines

A common and straightforward method for the synthesis of quinoline-2-thioethers involves the nucleophilic substitution of a 2-haloquinoline with a thiol. This reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a more nucleophilic thiolate anion.

Protocol: General Synthesis of Quinoline-2-Thioethers via Nucleophilic Substitution

-

Dissolution: Dissolve the 2-chloroquinoline derivative (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir.

-

Thiol Addition: Add the desired thiol (1.1 equivalents) dropwise to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor its progress by thin-layer chromatography (TLC).[1]

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Causality: The use of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation of the base without strongly solvating the thiolate anion, thus maintaining its nucleophilicity. The base is crucial for generating the thiolate, which is a much stronger nucleophile than the neutral thiol.

Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides

A more recent and regioselective method involves the deoxygenative C–H functionalization of readily available quinoline-N-oxides with thiourea.[10] This approach avoids the need for pre-functionalized haloquinolines and offers excellent regioselectivity for the 2-position.

Conceptual Workflow: This reaction is typically activated by an agent like triflic anhydride, which activates the N-oxide for nucleophilic attack by thiourea, followed by a rearrangement and deoxygenation to yield the quinoline-2-thione.[10] This method is advantageous for its experimental simplicity and good to high yields.[10]

Thionation of Quinolinones

Quinoline-2(1H)-thiones can also be prepared by the thionation of the corresponding quinolin-2(1H)-ones. Lawesson's reagent or phosphorus pentasulfide are commonly employed for this transformation. However, this method can sometimes lead to mixtures of 2- and 4-thiones and may have variable yields.[11]

Comprehensive Characterization of Quinoline-2-Thio Compounds

Unambiguous structural elucidation and purity assessment are paramount for any newly synthesized compound intended for biological evaluation. A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of quinoline-2-thio derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution.[1][12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.[1]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified quinoline-2-thio compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.[12] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[1]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Quinoline-2-Thioethers

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| Quinoline H3 | 7.2 - 7.6 | 120 - 125 | |

| Quinoline H4 | 7.8 - 8.2 | 135 - 140 | |

| Quinoline H5 | 7.6 - 7.9 | 125 - 130 | |

| Quinoline H6 | 7.4 - 7.7 | 125 - 130 | |

| Quinoline H7 | 7.6 - 7.9 | 125 - 130 | |

| Quinoline H8 | 8.0 - 8.5 | 145 - 150 | Deshielded due to proximity to nitrogen.[12] |

| Quinoline C2 | - | 155 - 165 | Carbon attached to sulfur. |

| Quinoline C8a | - | 145 - 150 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the substituents.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[1] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

Expected Fragmentation Patterns: The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring.[1] The thioether linkage can also be a site of fragmentation. The molecular ion peak ([M]⁺ or [M+H]⁺) is crucial as it corresponds to the molecular weight of the compound.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 2: Characteristic FT-IR Absorption Bands for Quinoline-2-Thio Compounds

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=N (Quinoline ring) | 1620 - 1580 |

| C=C (Aromatic) | 1600 - 1450 |

| C-S (Thioether) | 700 - 600 |

| C=S (Thione) | 1250 - 1020 |

| C-H (Aromatic) | 3100 - 3000 |

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is particularly valuable for confirming the regiochemistry of substitution and the stereochemistry of the molecule. Obtaining high-quality single crystals is a prerequisite for this analysis.[13] Techniques such as slow evaporation, vapor diffusion, and anti-solvent crystallization can be employed to grow suitable crystals.[13]

Visualizing the Workflow

To provide a clear and logical representation of the process, the following diagrams illustrate the general synthesis and characterization workflow.

Caption: General workflow for the synthesis of quinoline-2-thio compounds.

Caption: Comprehensive workflow for the characterization of quinoline-2-thio compounds.

Conclusion and Future Perspectives

The synthesis and characterization of novel quinoline-2-thio compounds represent a vibrant and promising area of research in medicinal chemistry. The synthetic methodologies outlined in this guide provide a solid foundation for accessing a wide range of derivatives. Furthermore, the systematic application of modern analytical techniques is crucial for ensuring the scientific integrity of the synthesized compounds and for elucidating their structure-activity relationships. As our understanding of the biological targets of these compounds grows, the rational design and synthesis of new quinoline-2-thio derivatives will undoubtedly lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. Benchchem. 1

-

Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry - ACS Publications.

-

Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem. 13

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

-

Synthesis of thio[2,3‐b]quinoline and selenopheno[2,3‐b]quinoline derivatives. ResearchGate.

-

General strategies for the synthesis of 2‐thioquinolines. ResearchGate.

-

X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem. 14

-

EtOS2K as a C1 Source: Solvent- and Temperature-Controlled Selective Synthesis of Quinoline-2-thione and Quinoline-2-one Derivatives. Organic Letters - ACS Publications.

-

Proposed mechanism quinoline‐2‐thiones formation. ResearchGate.

-

X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.

-

Synthesis and antiproliferative activity in vitro of novel (2-butynyl)thioquinolines. PubMed.

-

Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate.

-

X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. ResearchGate.

-

Biologically active and naturally occurring quinoline compounds. ResearchGate.

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.

-

Biological Activities of Quinoline Derivatives. PubMed.

-

Biological Activities of Quinoline Derivatives. Bentham Science.

-

Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem. 12

-

The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. 2

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.

-

Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. ACS Publications.

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.

-

Quinoline-2-thione-based fluorescent probes for selective and sensitive detections of mustard gas and its analogues. PubMed.

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed.

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. PubMed.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.

-

Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem. 15

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. orientjchem.org.

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. PubMed.

-

Evolution of the synthetic route of 2‐quinolones. ResearchGate.

-

Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

-

Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PMC.

-

Syllabus for Chemistry (SCQP08). NTA.

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.

-

Synthesis of quinolines. Organic Chemistry Portal.

-

Structure elucidation of quinoline| NMR Spectroscopy. YouTube.

-

Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. NASA.

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData.

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC.

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.

-

FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate.

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.

-

FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and antiproliferative activity in vitro of novel (2-butynyl)thioquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

The Therapeutic Renaissance of a Privileged Scaffold: An In-depth Technical Guide to Quinoline Derivatives in Drug Discovery

Executive Summary

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific "privileged structures" in medicinal chemistry.[1][2] Its journey from the historic antimalarial quinine to a cornerstone in modern drug development is a testament to its remarkable chemical versatility and broad biological activity.[3] This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic potential of quinoline derivatives. We will delve into the core mechanisms of action across major disease areas, analyze critical structure-activity relationships (SAR), provide detailed experimental protocols for lead discovery and validation, and explore the challenges and future perspectives that will shape the next generation of quinoline-based therapeutics. This document is designed not as a static review, but as a functional guide to empower innovation in the field.

The Quinoline Core: A Foundation for Therapeutic Diversity

Quinoline, a heterocyclic aromatic compound, was first extracted from coal tar in 1834. However, its medicinal importance was established long before with the use of Cinchona bark, rich in the quinoline alkaloid quinine, to treat malaria.[3] The quinoline framework is more than just a rigid scaffold; its nitrogen atom acts as a hydrogen bond acceptor, and the aromatic system allows for π-π stacking and intercalation with biological macromolecules like DNA and proteins.[4][5] This inherent reactivity, combined with the ease of functionalization at multiple positions, allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of its derivatives, creating a vast chemical space for drug discovery.[6]

The synthesis of this versatile scaffold is well-established, with classic methods providing the foundation for combinatorial library generation.

Common Synthetic Routes for the Quinoline Scaffold:

-

Skraup Synthesis: A robust method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines, yielding substituted quinolines.[7][8]

-

Conrad-Limpach Synthesis: Involves the condensation of an aniline with a β-ketoester, which is a versatile method for producing a wide range of substituted quinoline derivatives.[6]

-

Friedländer Synthesis: A straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.[6][7]

-

Gould-Jacobs Reaction: Begins with an aniline and diethyl ethoxymethylenemalonate to form 4-hydroxyquinolines, which are key intermediates for many quinoline-based drugs.[7]

The accessibility of these synthetic routes is a primary driver behind the continued exploration of quinoline derivatives for new therapeutic applications.[1]

Unraveling the Mechanisms: Quinoline's Therapeutic Impact

Quinoline derivatives exert their biological effects through a multitude of mechanisms, often engaging multiple targets within a single disease pathology. This multi-target capability is a significant advantage in treating complex diseases like cancer.[9]

Anticancer Activity: A Multi-Pronged Assault

The quinoline scaffold is a cornerstone of many anticancer agents, acting through various pathways to inhibit tumor growth and induce cell death.[4][10]

-

Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase inhibitors.[10][11] By intercalating into DNA or binding to the enzyme, they stabilize the DNA-topoisomerase complex, leading to double-strand breaks that trigger apoptosis.[5][11] This mechanism is shared by established drugs like doxorubicin, which contains a related quinoline-like core.[4][5] One synthesized quinoline derivative, compound 13, showed potent Topoisomerase 1 (Topo 1) inhibition with an IC50 value of 0.278 µM.[12]

-

Kinase Inhibition: Signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis are often driven by kinases. Quinoline derivatives have been designed to inhibit key kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the PI3K/AKT/mTOR pathway.[5][13] For instance, a series of quinoline-2-carboxamides were reported as potent inhibitors of the Pim-1 kinase, which is overexpressed in various cancers.[5]

-

Induction of Apoptosis: Beyond specific enzyme inhibition, quinoline compounds can induce apoptosis through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of the p53 tumor suppressor pathway.[11][14]

-

Cell Cycle Arrest: By interfering with signaling pathways or cellular machinery, these compounds can halt the cell cycle, preventing cancer cells from dividing.[4][10]

dot digraph "Anticancer_Mechanisms_of_Quinoline_Derivatives" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Major anticancer mechanisms of quinoline derivatives.

Antimalarial Activity: The Classic Paradigm

The therapeutic journey of quinolines began with malaria.[3] Antimalarial quinolines like chloroquine and quinine function by accumulating in the acidic digestive vacuole of the Plasmodium parasite.[11][15] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. The parasite normally crystallizes heme into inert hemozoin, but quinolines cap the growing hemozoin crystal, leading to a buildup of toxic free heme that kills the parasite through oxidative damage.[11] The emergence of drug resistance, often linked to mutations in transporters like PfCRT that pump the drug out of the vacuole, remains a significant challenge driving the development of new quinoline analogs.[11][15]

Antibacterial Activity: A Broad Spectrum

While the closely related quinolones are famous for their antibacterial properties (e.g., ciprofloxacin), quinoline derivatives themselves show significant potential.[16] They have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and C. difficile.[16][17] Mechanisms of action are diverse and can include inhibition of DNA gyrase, disruption of bacterial cell walls, and inhibition of key enzymes like peptide deformylase (PDF).[18][19]

Neurodegenerative Diseases: A New Frontier

The application of quinolines in neurodegenerative diseases like Alzheimer's is a growing area of research. The pathology of Alzheimer's is complex, involving amyloid-β (Aβ) plaque formation, oxidative stress, and cholinergic system deficits. Quinoline derivatives are being explored as multi-target agents that can:

-

Inhibit Acetylcholinesterase (AChE): By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for symptomatic treatment.[20]

-

Chelate Metal Ions: Quinoline derivatives can chelate metal ions like zinc, copper, and iron, which are implicated in Aβ aggregation and oxidative stress.[21][22][23]

-

Provide Antioxidant Effects: Some derivatives can scavenge free radicals, protecting neuronal cells from oxidative damage.[21][24]

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

Optimizing the therapeutic potential of quinoline derivatives hinges on understanding their structure-activity relationships (SAR). The specific placement and nature of substituents on the quinoline ring dramatically influence biological activity.[25][26]

-

Position 4: Substitution at the 4-position, often with an amino side chain, is critical for both antimalarial and anticancer activity.[14][27] The nature of this side chain affects the compound's basicity, which is crucial for accumulation in the parasite's food vacuole, and its interaction with biological targets.[15]

-

Position 7: The presence of a chloro group at the 7-position is a hallmark of many potent antimalarials, including chloroquine. For anticancer agents, a large and bulky alkoxy group at this position has been shown to enhance antiproliferative activity.[14][27]

-

Position 2 and 3: Modifications at these positions can fine-tune selectivity and potency. For instance, in a series of α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be absolutely critical for activity.[25]

-

Hydrophobicity and Spacing: In derivatives designed to reverse multidrug resistance in cancer, the spatial relationship between a hydrophobic moiety and a basic nitrogen atom is key. A distance of at least 5 Å between these features was found to be optimal for interacting with P-glycoprotein (P-gp).[26]

dot digraph "SAR_Quinoline" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [color="#5F6368"];

} dot Caption: Key structure-activity relationship hotspots on the quinoline ring.

Core Experimental Protocols for Lead Discovery

The translation of theoretical potential into tangible drug candidates requires robust and reproducible experimental validation. The following protocols are foundational for the initial screening and characterization of novel quinoline derivatives.

Protocol: Assessment of Anticancer Activity via MTT Assay

This protocol determines the concentration of a quinoline derivative that inhibits the growth of a cancer cell line by 50% (GI50 or IC50).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia).[28]

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

Quinoline derivatives dissolved in DMSO (stock solution).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well microtiter plates.

-

Microplate reader (570 nm).

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 2.5 x 10^5 cells/mL and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[28]

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in the growth medium. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.

-

Plot the percentage of cell viability against the compound concentration (on a log scale).

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

-

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol establishes the lowest concentration of a quinoline derivative that prevents the visible growth of a bacterium.

-

Principle: The broth microdilution method is a standard technique used to determine the MIC of an antimicrobial agent.

-

Materials:

-

Bacterial strains (e.g., MRSA ATCC 33591, E. coli ATCC 25922).[16]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Quinoline derivatives dissolved in DMSO.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

-

96-well microtiter plates.

-

A known antibiotic (e.g., Vancomycin for MRSA, Ciprofloxacin for E. coli) as a positive control.

-

-

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the quinoline compounds in CAMHB directly in the 96-well plate.

-

Inoculation: Dilute the standardized bacterial suspension so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]

-

-

Self-Validation: The growth control must show turbidity, and the sterility control must remain clear. The MIC of the positive control antibiotic should fall within its known acceptable range for the specific bacterial strain.

Data Summary: Efficacy of Representative Quinoline Derivatives

| Compound Class | Target/Disease | Model System | Potency (IC50/GI50/MIC) | Reference |

| 4-Aminoquinoline | Cancer (Leukemia) | SR, HL-60(TB) Cell Lines | GI50: 0.232 - 0.260 µM | [12] |

| 7-Benzyloxy-4-aminoquinoline | Cancer (Various) | Human Tumor Cell Lines | IC50: < 1.0 µM | [14] |

| Amino-quinoline Derivative | Malaria | P. falciparum (3D7 strain) | IC50: 0.25 µM | [15] |

| Quinoline-2-one Derivative | Antibacterial (MRSA) | MRSA ACL51 Strain | MIC: 0.75 µg/mL | [17] |

| 6-Amino-4-methyl-1H-quinoline-2-one | Antibacterial (S. aureus) | S. aureus | MIC: 3.12 µg/mL | [18][29] |

Toxicology and Developmental Hurdles

A comprehensive evaluation of any therapeutic agent must include a thorough toxicological assessment. While rich in therapeutic potential, quinoline derivatives are not without challenges.

-

Genotoxicity: The planar aromatic structure that allows for DNA intercalation can also be a source of genotoxicity. Some quinoline compounds have been shown to form DNA adducts or cause mutations.[30][31]

-

Cardiotoxicity: Certain derivatives, particularly those related to fluoroquinolones, have been associated with cardiotoxic effects like QT interval prolongation.[30]

-

Hepatotoxicity and Nephrotoxicity: Preclinical studies have identified the liver and kidneys as potential target organs for toxicity, showing effects like necrosis and cellular changes at high doses.[32]

-

Bioavailability and Resistance: As with many drug classes, poor bioavailability, off-target effects, and the development of resistance mechanisms are significant hurdles that must be addressed during the drug development process.[10]

In silico and in vivo studies are crucial for early identification of toxic liabilities.[33][34] For instance, acute toxicity studies using models like Daphnia magna can provide initial classifications of compounds as low-toxic or moderately toxic, guiding further development.[33][34]

Conclusion and Future Perspectives

The quinoline scaffold is an enduringly successful platform in the quest for novel therapeutics. Its broad spectrum of activity against cancer, malaria, bacterial infections, and neurodegenerative diseases ensures its continued relevance in medicinal chemistry.[1][2]

The future of quinoline-based drug discovery lies in several exciting directions:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets in a disease pathway, a strategy particularly promising for complex conditions like cancer and Alzheimer's disease.

-

Hybrid Molecules: Covalently linking a quinoline pharmacophore with another active moiety to create hybrid drugs with synergistic effects or improved resistance profiles.

-

Targeted Delivery: Developing quinoline conjugates that can be specifically delivered to diseased tissues, maximizing efficacy while minimizing systemic toxicity.

-

Overcoming Resistance: A deep understanding of resistance mechanisms will fuel the design of next-generation derivatives that can evade or overcome these challenges.

By leveraging established synthetic strategies, robust screening protocols, and a detailed understanding of structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Google Scholar)

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (Source: RSC Publishing)

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (Source: NIH)

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (Source: NIH)

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (Source: Google Scholar)

- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (Source: Walsh Medical Media)

- Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. (Source: PubMed)

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (Source: Taylor & Francis)

- Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. (Source: Benchchem)

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Google Scholar)

- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (Source: ijshr.com)

- Recent developments of quinoline based antimalarial agents. (Source: RACO)

- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (Source: NIH)

- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (Source: Google Scholar)

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (Source: Biointerface Research in Applied Chemistry)

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (Source: NIH)

- Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. (Source: YMER)

- An Extensive Review on Biological Interest of Quinoline and Its Analogues.

- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (Source: NIH)

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe

- Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (Source: Benchchem)

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (Source: NIH)

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (Source: RSC Publishing)

- A Review on Quinoline: Diverse Pharmacological Agent. (Source: Google Scholar)

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (Source: PubMed)

- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (Source: PubMed)

- Quinoline Fluorescent Probes for Zinc – from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. (Source: Bentham Science Publishers)

- an overview of quinoline derivatives as anti-cancer agents.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel

- Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (Source: Google Scholar)

- Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegener

- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (Source: Pandawa Institute Journals)

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (Source: IIP Series)

- (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases.

- (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.

- Quinoline Toxicological Summary. (Source: Minnesota Department of Health)

- Review on recent development of quinoline for anticancer activities. (Source: Google Scholar)

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. (Source: Benchchem)

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (Source: NIH)

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (Source: NIH)

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (Source: Who we serve)

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. raco.cat [raco.cat]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. ijmphs.com [ijmphs.com]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 8. iipseries.org [iipseries.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 12. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. eurekaselect.com [eurekaselect.com]

- 20. researchgate.net [researchgate.net]

- 21. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. health.state.mn.us [health.state.mn.us]

- 33. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 34. researchgate.net [researchgate.net]

Methodological & Application

Application of (Quinolin-2-ylsulfanyl)-acetic acid in in-vitro anticancer screening

Application Note: (Quinolin-2-ylsulfanyl)-acetic Acid in In-Vitro Anticancer Screening

Executive Summary

(Quinolin-2-ylsulfanyl)-acetic acid (CAS: 56919-56-3) represents a "privileged scaffold" in medicinal chemistry.[1] While often utilized as a synthetic intermediate for hydrazide or amide derivatives, the free acid itself and its immediate analogs possess intrinsic biological activity mediated by the quinoline core—a structure capable of DNA intercalation and kinase inhibition.

This guide details the in-vitro screening protocol for this compound. Unlike standard small-molecule screening, working with (Quinolin-2-ylsulfanyl)-acetic acid requires specific attention to thioether stability and carboxylic acid-mediated pH shifts in cell culture media.[1] This protocol integrates these chemical realities into a robust biological screening workflow.[1]

Chemical Context & Preparation

Compound Profile:

-

Solubility: Soluble in DMSO (>10 mM); sparingly soluble in water.[1]

-

Key Stability Risk: The sulfide linker (-S-) is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO2-) during prolonged incubation (>48h) in oxidative culture environments.

Reagent Preparation Protocol:

| Step | Action | Critical Insight (Expertise) |

| 1. Stock Solution | Dissolve powder in 100% DMSO to 10 mM . Vortex for 30s. | Why: DMSO prevents hydrolysis.[1] Store at -20°C. Avoid repeated freeze-thaw cycles to prevent sulfide oxidation. |

| 2. Sterilization | Pass through a 0.22 µm PTFE filter.[1] | Why: Nylon filters may bind the aromatic quinoline ring, reducing actual concentration.[1] |

| 3. Working Solution | Dilute stock into serum-free media immediately before use.[1] | Why: Serum proteins (Albumin) can bind the carboxylic acid moiety, reducing free drug availability. |

Experimental Workflow: Cytotoxicity Screening

This protocol uses the SRB (Sulforhodamine B) Assay , preferred over MTT for this compound because quinoline scaffolds can sometimes interfere with mitochondrial reductase enzymes, leading to false-positive MTT readings.[1]

Phase A: Cell Culture & Seeding

-

Cell Lines: HCT-116 (Colon), MCF-7 (Breast), A549 (Lung).

-

Seeding Density: 5,000 cells/well (96-well plate).[1]

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

Phase B: Compound Treatment

-

Design: 9-point dilution series (e.g., 100 µM to 0.39 µM).

-

Vehicle Control: 0.5% DMSO (Max).

-

Positive Control: Doxorubicin (1 µM).[1]

-

Treatment: Add 100 µL of 2x drug concentration to wells containing 100 µL media.

-

Expert Note: Ensure the culture media is buffered with HEPES (25 mM) if testing high concentrations (>50 µM) to counteract the acidity of the acetic acid tail.

-

Phase C: Fixation & Staining (SRB Protocol)

-

Fixation: Add cold TCA (Trichloroacetic acid) to final 10% (w/v). Incubate 1h at 4°C.

-

Wash: Rinse 5x with tap water.[1] Air dry.

-

Stain: Add 0.4% SRB solution (in 1% acetic acid) for 15 min.

-

Solubilization: Wash with 1% acetic acid. Solubilize dye with 10 mM Tris base (pH 10.5).[1]

-

Readout: Measure Absorbance at 510 nm.

Phase D: Visualization of Workflow

Figure 1: Step-by-step workflow for screening (Quinolin-2-ylsulfanyl)-acetic acid using the SRB assay to avoid mitochondrial interference.

Mechanistic Validation & False Positive Elimination

When a "hit" is observed (IC50 < 10 µM), you must validate that the activity is genuine and not an artifact of the compound's chemical properties.

1. Chelation Control (The "Iron Test"):

-

Mechanism: The Nitrogen (N) in the quinoline ring and the Sulfur (S) can chelate essential metal ions (Fe, Cu) in the media, starving the cells rather than inhibiting a target.

-

Validation: Co-treat cells with the compound + 10 µM FeSO4.[1] If toxicity disappears, the mechanism is non-specific chelation.[1]

2. Thioether Oxidation Check:

-

Mechanism: The thioether can oxidize to a sulfoxide in situ.[1]

-

Validation: Perform LC-MS on the media supernatant after 48h. If >20% is oxidized, the observed IC50 is a composite of the parent and the metabolite.

Potential Mechanism of Action (MOA)

If validated, the compound likely acts via:

-

DNA Intercalation: Planar quinoline ring inserts between base pairs.[1]

-

Tubulin Polymerization Inhibition: Common for quinoline-sulfide derivatives.[1]

Figure 2: Potential biological pathways engaged by the quinoline scaffold. Chelation is noted as a potential artifactual mechanism.

Data Analysis & Interpretation

Quantitative Output Table: Report your screening data in the following format to ensure comparability.

| Parameter | Description | Acceptance Criteria |

| IC50 | Concentration inhibiting 50% growth | < 10 µM (Hit); < 1 µM (Lead) |

| R² Value | Fit of the dose-response curve | > 0.95 |

| Z-Factor | Assay robustness metric | > 0.5 |

| Solubility Limit | Max concentration without precipitation | > 100 µM in media |

Statistical Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or similar software.

-

Equation:

References

-

National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen."[1] DTP.Cancer.Gov. Available at: [Link]

-

Vichai, V., & Kirtikara, K. (2006).[1] "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116.[1] Available at: [Link]

-

PubChem. "(Quinolin-2-ylsulfanyl)-acetic acid - Compound Summary."[1] National Library of Medicine.[1] Available at: [Link]

-

Marella, A., et al. (2013).[1] "Quinoline: A promising scaffold in today’s drug discovery."[1] Saudi Pharmaceutical Journal, 21(1), 1-12.[1] (Contextual grounding for Quinoline activity).

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. 2-(2-Quinoxalinylsulfanyl)acetic acid | CymitQuimica [cymitquimica.com]

- 3. (Quinolin-2-ylsulfanyl)-acetic acid | C11H9NO2S | CID 408543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Quinolin-2-ylsulfanyl)-acetic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes and Protocols for Testing the Antimicrobial Efficacy of (Quinolin-2-ylsulfanyl)-acetic acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial efficacy of the novel compound, (Quinolin-2-ylsulfanyl)-acetic acid. As a quinoline derivative, this compound belongs to a class of molecules historically recognized for their potent antimicrobial properties.[1][2][3] The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[4][5][6][7][8]

The following sections will not only delineate the step-by-step methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics, but will also delve into the assessment of its activity against bacterial biofilms and its potential cytotoxicity to mammalian cells. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Foundational Principles and Compound Preparation

(Quinolin-2-ylsulfanyl)-acetic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₉NO₂S.[9] The quinoline core is a key pharmacophore in many successful antimicrobial agents, which often function by interfering with bacterial DNA replication through the inhibition of DNA gyrase and topoisomerase IV.[4][5][10][11] This guide will provide the framework to empirically determine if (Quinolin-2-ylsulfanyl)-acetic acid exhibits such activity.

Compound Handling and Stock Solution Preparation:

Prior to commencing any assay, it is critical to properly handle and solubilize the test compound.

-

Purity Assessment: The purity of the (Quinolin-2-ylsulfanyl)-acetic acid sample should be confirmed using appropriate analytical techniques such as HPLC or NMR.

-

Solubility Testing: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of organic compounds. A preliminary solubility test should be performed to ensure the compound remains in solution at the highest concentration to be tested in the aqueous culture medium. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤1% v/v) to avoid any intrinsic antimicrobial or cytotoxic effects.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows) in the chosen solvent. This stock solution should be sterilized by filtration through a 0.22 µm syringe filter. Aliquot and store at -20°C or as recommended by the supplier to maintain stability.

Core Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial agent's efficacy involves determining the lowest concentration that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized, high-throughput technique for MIC determination.[2][4][5][7] This protocol is based on the CLSI M07-A10 guidelines.[2][5]

Materials:

-

(Quinolin-2-ylsulfanyl)-acetic acid stock solution

-

Sterile 96-well microtiter plates